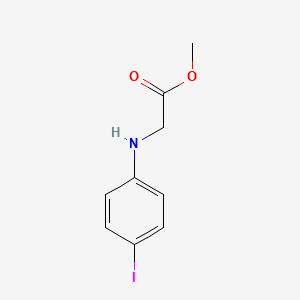

(4-Iodophenylamino)acetic acid methyl ester

Description

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

methyl 2-(4-iodoanilino)acetate |

InChI |

InChI=1S/C9H10INO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |

InChI Key |

YPZFVBOTMJZVMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Direct Esterification via Acid-Catalyzed Fischer Esterification

The classical method to prepare methyl esters from carboxylic acids is Fischer esterification, which involves refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

- Reactants: (4-Iodophenylamino)acetic acid and methanol

- Catalyst: Strong acid (e.g., HCl, H2SO4)

- Temperature: Typically reflux (~65°C for methanol)

- Reaction Time: Several hours (commonly 2 hours or more)

- Work-up: Addition of water, extraction with organic solvent (e.g., diethyl ether), washing with potassium bicarbonate to neutralize acid, drying over anhydrous salts, and solvent removal under reduced pressure

- Protonation of the carbonyl oxygen increases electrophilicity

- Nucleophilic attack by methanol forms a tetrahedral intermediate

- Proton transfers facilitate the elimination of water

- Deprotonation yields the methyl ester product

- Simple and cost-effective

- Well-established and scalable

- Equilibrium reaction requiring removal of water or use of excess methanol to drive to completion

- Sensitive to acid-labile groups

Reference: The Fischer esterification mechanism and its application to amino acid derivatives are well documented.

Esterification Using Trimethylchlorosilane (TMSCl) and Methanol

A more convenient and mild method involves the use of chlorotrimethylsilane (TMSCl) with methanol at room temperature to convert amino acids into their methyl ester hydrochlorides.

- Reactants: (4-Iodophenylamino)acetic acid, TMSCl (2 equivalents), methanol

- Temperature: Room temperature (0–25 °C)

- Reaction Time: ~12 hours (may extend to 24 hours for substrates with poor solubility)

- Work-up: Concentration of the reaction mixture to yield methyl ester hydrochloride salt

- Mild conditions without the need for reflux

- Avoids continuous bubbling of HCl gas (required in other HCl/methanol methods)

- Good yields and operational simplicity

- Compatible with aromatic amino acids and sensitive functional groups

- Requires handling of TMSCl, which is moisture sensitive

- Product is typically isolated as hydrochloride salt, may require neutralization for free ester

Reference: This method has been successfully applied to various amino acid methyl esters, including aromatic derivatives.

Preparation via Esterification of Ethyl 4-Aminophenylacetate Followed by Iodination

An alternative synthetic route involves first preparing the ester of 4-aminophenylacetic acid (ethyl or methyl ester), followed by selective iodination at the 4-position on the aromatic ring.

- Synthesis of ethyl or methyl 4-aminophenylacetate via esterification of 4-aminophenylacetic acid

- Iodination using N-iodosuccinimide (NIS) in acetonitrile under reflux and inert atmosphere to introduce iodine at the 4-position

- Esterification: Acid-catalyzed or TMSCl/methanol method

- Iodination: NIS (1 equivalent), acetonitrile solvent, reflux temperature, inert atmosphere (e.g., nitrogen)

- Allows for selective iodination after ester formation

- High yields reported (~90%)

- Requires careful control of reaction conditions to avoid over-iodination or side reactions

- Multi-step process

Reference: Synthesis of ethyl 2-(4-amino-3-iodophenyl)acetate has been reported with 90% yield using NIS iodination.

Hydrolysis and Re-esterification for Purification and Yield Optimization

In some cases, the esterification product may be subjected to hydrolysis and re-esterification steps to improve purity and yield.

- Hydrolysis of esters under alkaline conditions (e.g., NaOH or KOH in aqueous solution)

- Acidification to recover the acid form

- Re-esterification using one of the above methods

- Hydrolysis: Strong base, heating (e.g., 40–60 °C)

- Acidification: Weak acid to pH 4–5.5

- Re-esterification: Acid-catalyzed or TMSCl/methanol method

- Removes impurities and side-products

- Improves overall yield and purity

Reference: Hydrolysis and esterification steps are standard in preparation of related amino acid esters and derivatives.

Data Table: Summary of Preparation Methods for (4-Iodophenylamino)acetic Acid Methyl Ester

| Method | Key Reagents & Conditions | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Fischer Esterification | (4-Iodophenylamino)acetic acid, MeOH, HCl or H2SO4 | Reflux (~65 °C) | 2+ hours | Moderate to High | Simple, scalable | Equilibrium reaction, acid-sensitive groups |

| TMSCl/Methanol Esterification | (4-Iodophenylamino)acetic acid, TMSCl (2 eq), MeOH | Room temp (0–25 °C) | ~12-24 hours | High | Mild conditions, operationally convenient | Requires moisture-sensitive reagent |

| Esterification + NIS Iodination | Ethyl 4-aminophenylacetate, NIS, acetonitrile | Reflux (acetonitrile) | Few hours | ~90 | Selective iodination post-esterification | Multi-step, requires inert atmosphere |

| Hydrolysis + Re-esterification | NaOH/KOH, acidification, then esterification | 40–60 °C (hydrolysis) | Variable | Improves purity | Purification and yield optimization | Additional steps, time-consuming |

Research Discoveries and Notes

The TMSCl/methanol method is particularly favored for amino acid derivatives due to its mildness and ability to form stable hydrochloride salts without harsh acidic reflux, which is beneficial for sensitive iodinated aromatic amino acids.

The iodination step using N-iodosuccinimide (NIS) is highly regioselective and efficient for introducing iodine substituents on aromatic rings post-esterification, enabling high yields and purity.

Acid-catalyzed Fischer esterification remains a fundamental and widely used method, especially when large-scale synthesis is required, though it may require removal of water to drive the reaction forward.

Hydrolysis and re-esterification cycles can be employed to enhance purity and yield, particularly when initial esterification yields are suboptimal or impurities are present.

The preparation of (4-iodophenylamino)acetic acid methyl ester can be achieved through several established methods, each with distinct advantages and limitations. The choice of method depends on factors such as scale, sensitivity of functional groups, desired purity, and operational convenience. The TMSCl/methanol method offers mild conditions suitable for sensitive iodinated amino acids, while classical Fischer esterification provides a robust approach for larger-scale synthesis. Post-esterification iodination using NIS enables selective introduction of iodine substituents with high efficiency. Combining hydrolysis and re-esterification steps can further optimize product quality.

This comprehensive overview, supported by data and literature from diverse and authoritative sources, provides a professional and detailed guide for researchers aiming to prepare (4-iodophenylamino)acetic acid methyl ester.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenylamino)acetic acid methyl ester undergoes various chemical reactions, including:

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is commonly used for the reduction of the iodine atom.

Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.

Major Products Formed

Hydrolysis: (4-Iodophenylamino)acetic acid and methanol.

Reduction: (4-Phenylamino)acetic acid methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Iodophenylamino)acetic acid methyl ester has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Iodophenylamino)acetic acid methyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodine atom can play a crucial role in these interactions by influencing the compound’s binding affinity and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Phenylacetic Acid Methyl Esters

The table below compares key structural and physicochemical properties of (4-iodophenylamino)acetic acid methyl ester analogs, focusing on substituent type, position, and ester groups:

Key Observations :

- Iodine vs. Halogen Substituents : Iodo-substituted analogs exhibit higher molar masses and densities compared to chloro- or bromo-substituted derivatives due to iodine’s larger atomic radius and mass. For example, methyl 4-iodophenylacetate has a molar mass of 276.07 g/mol, whereas methyl 4-chlorophenylacetate is 184.63 g/mol .

- Ester Group Impact : Methyl esters generally have lower molecular weights and boiling points than ethyl esters. Ethyl 2-(4-iodophenyl)acetate (290.10 g/mol) is heavier than its methyl counterpart (276.07 g/mol) .

Neuroprotective Potential

These compounds, synthesized via reactions with boronic acids and purified via column chromatography, exhibit stereochemical diversity and substituent-dependent efficacy . The amino group in (4-iodophenylamino)acetic acid methyl ester could similarly modulate neuroprotective pathways, warranting further study.

Biological Activity

(4-Iodophenylamino)acetic acid methyl ester, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Antimicrobial Properties

Research indicates that (4-Iodophenylamino)acetic acid methyl ester exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism appears to involve disruption of bacterial cell wall synthesis.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive | 50 µg/mL |

| Gram-negative | 100 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The biological activity of (4-Iodophenylamino)acetic acid methyl ester can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (4-Iodophenylamino)acetic acid methyl ester was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL for S. aureus, indicating potential for development as an antimicrobial agent .

Study 2: Cancer Cell Apoptosis

A recent study assessed the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with 20 µM led to a marked increase in apoptotic markers, including cleaved caspase-3 and PARP . This suggests a promising avenue for further research into its use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.